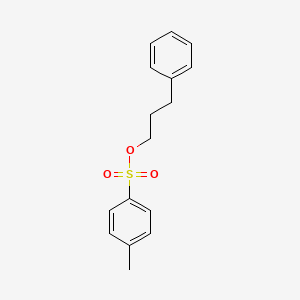

3-Phenylpropyl 4-methylbenzenesulfonate

Descripción

Significance and Research Context of Arylsulfonates in Organic Chemistry

Arylsulfonates, the class of organic compounds to which 3-Phenylpropyl 4-methylbenzenesulfonate (B104242) belongs, are of paramount importance in modern organic synthesis. researchgate.netbeilstein-journals.org They are widely recognized for their role as effective leaving groups in nucleophilic substitution reactions, a consequence of the stability of the resulting sulfonate anion which is well-stabilized by resonance. beilstein-journals.org This property makes them superior to other leaving groups like halides in many synthetic applications.

Beyond their function as leaving groups, arylsulfonates are also employed as protecting groups for alcohols and phenols. Their stability under a variety of reaction conditions allows for the selective modification of other functional groups within a complex molecule. Furthermore, the sulfonate group can influence the reactivity of neighboring functional groups and play a role in directing the stereochemical outcome of reactions. The broad utility of arylsulfonates is evident in their application in the synthesis of pharmaceuticals, agrochemicals, and materials science. mdpi.com

Historical Perspective on the Utilization of 3-Phenylpropyl 4-Methylbenzenesulfonate in Synthetic Paradigms

Initially, its applications were likely centered on fundamental studies of reaction mechanisms, particularly nucleophilic substitution reactions, where the well-defined structure of the phenylpropyl group and the excellent leaving group ability of the tosylate were advantageous. Over time, as the demand for more complex organic molecules grew, so did the appreciation for this compound as a key building block. Its ability to introduce the 3-phenylpropyl moiety into various molecular scaffolds made it a valuable tool in the total synthesis of natural products and the preparation of novel pharmaceutical agents.

Overview of Key Research Areas Pertaining to this compound

The research landscape involving this compound is diverse, reflecting its versatility as a synthetic intermediate. A primary area of focus is its use as an alkylating agent. orgsyn.org Researchers have extensively utilized this compound to introduce the 3-phenylpropyl group onto a wide range of nucleophiles, including carbanions, amines, alkoxides, and thiolates. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex molecules.

Another significant research area is its application in the synthesis of heterocyclic compounds. The electrophilic nature of the carbon atom attached to the tosylate group makes it susceptible to intramolecular cyclization reactions. This strategy has been employed to construct various nitrogen-, oxygen-, and sulfur-containing heterocyclic rings, which are prevalent motifs in medicinal chemistry.

Furthermore, this compound has been implicated in mechanistic studies aimed at understanding the intricacies of nucleophilic substitution reactions. The defined stereochemistry and the clear spectroscopic signatures of its derivatives have allowed for detailed kinetic and stereochemical analyses of reaction pathways.

More recently, there has been growing interest in the application of this compound in the synthesis of biologically active molecules. For instance, derivatives of 3-phenylpropylamine (B116678), which can be synthesized from this compound, have shown potential as carbonic anhydrase inhibitors. nih.gov

Below are interactive data tables summarizing key properties and synthetic applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3742-75-4 |

| Molecular Formula | C16H18O3S |

| Molecular Weight | 290.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-48 °C |

| Boiling Point | 235 °C at 1 mmHg |

Table 2: Selected Synthetic Applications of this compound in Organic Synthesis

| Reaction Type | Nucleophile/Reagent | Product Type | Research Focus |

| C-Alkylation | Malonic esters, β-ketoesters | Substituted esters | Formation of new carbon-carbon bonds |

| N-Alkylation | Primary and secondary amines | Substituted amines | Synthesis of pharmaceutical intermediates |

| O-Alkylation | Phenols, alcohols | Ethers | Synthesis of protected functional groups |

| S-Alkylation | Thiols | Thioethers | Construction of sulfur-containing compounds |

| Intramolecular Cyclization | Amines, alcohols | Heterocyclic compounds | Synthesis of cyclic frameworks |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTNYXPTUOOGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451036 | |

| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-75-4 | |

| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylpropyl 4 Methylbenzenesulfonate

Established Synthetic Pathways for 3-Phenylpropyl 4-Methylbenzenesulfonate (B104242)

The formation of 3-Phenylpropyl 4-methylbenzenesulfonate is predominantly achieved through several reliable synthetic routes. These pathways include the direct reaction of an alcohol with a sulfonyl chloride, the use of alternative precursors to introduce the 3-phenylpropyl or the tosyl moiety, and more complex multi-step sequences.

Esterification Reactions Involving 3-Phenylpropan-1-ol and p-Toluenesulfonyl Chloride (TsCl)

The most conventional and widely employed method for the synthesis of this compound is the direct esterification of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride (TsCl). This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) and triethylamine (B128534) are common bases used for this purpose, often in a solvent like dichloromethane (B109758). pearson.com The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the tosylate ester and a chloride salt of the base. The reaction is generally effective, providing the desired product in good yields.

| Precursors | Reagents/Conditions | Yield | Reference |

| 3-Phenylpropan-1-ol | p-Toluenesulfonyl chloride, Pyridine, Dichloromethane | Not specified | pearson.com |

| 3-Phenylpropan-1-ol | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | Not specified | chemicalbook.com |

Alternative Precursors and Reagents for this compound Synthesis

To circumvent potential issues with the direct tosylation of 3-phenylpropan-1-ol or to explore different synthetic strategies, alternative precursors and reagents have been investigated. One such approach involves the use of silyl-protected ethers of 3-phenylpropan-1-ol, such as (trimethylsilyl)hydrocinnamyl ether or 1-phenyl-3-(triethylsiloxy)propane. These precursors react with p-toluenesulfonyl fluoride (B91410) in a desilylation-tosylation reaction to yield this compound. This method can offer advantages in terms of reaction control and purification.

| Precursors | Reagents/Conditions | Yield | Reference |

| (Trimethylsilyl)hydrocinnamyl ether | p-Toluenesulfonyl fluoride | Not specified | chemicalbook.com |

| 1-Phenyl-3-(triethylsiloxy)propane | p-Toluenesulfonyl fluoride | Not specified | chemicalbook.com |

Multi-Step Approaches to this compound

In some instances, a multi-step synthetic sequence may be employed to produce this compound. An example of such an approach involves a two-step process. The first step utilizes α-molybdenum trioxide and cesium fluoride in a water/acetonitrile solvent system under inert atmosphere and elevated temperature. This is followed by a second step involving triethylamine in dichloromethane to yield the final product. chemicalbook.com While more complex, multi-step syntheses can be advantageous when starting from more readily available or less expensive materials, or when specific stereochemistry or functional group tolerance is required.

| Step | Reagents/Conditions | Duration | Temperature | Reference |

| 1 | α-molybdenum trioxide, cesium fluoride, water/acetonitrile, Inert atmosphere | 0.65 h | 100 °C | chemicalbook.com |

| 2 | Triethylamine, Dichloromethane | 2 h | Not specified | chemicalbook.com |

Reaction Conditions and Optimization Strategies in the Synthesis of this compound

The successful synthesis of this compound is highly dependent on the careful selection and optimization of reaction conditions. Key factors that significantly influence the reaction rate, yield, and purity of the final product include the choice of solvent system and the use of catalytic systems and additives.

Solvent Systems for Tosylation Reactions

The solvent plays a crucial role in tosylation reactions by influencing the solubility of reactants, the reaction rate, and the stability of intermediates. A variety of solvents have been successfully employed for the synthesis of tosylates. Dichloromethane is a commonly used solvent for the reaction between alcohols and tosyl chloride, particularly when a base like pyridine or triethylamine is used. pearson.comchemicalbook.com Acetonitrile is another suitable solvent, as demonstrated in some multi-step synthetic approaches. chemicalbook.com Interestingly, solvent-free conditions have also been explored for the tosylation of alcohols, which can offer environmental and economic benefits by reducing solvent waste. researchgate.net Furthermore, innovative approaches have utilized water as a solvent for the tosylation of primary alcohols, promoted by potassium hydroxide (B78521) and a catalytic amount of an amine. rsc.orgresearchgate.net This method represents a greener alternative to traditional organic solvent-based systems. The choice of solvent can also impact the reaction mechanism; for instance, the use of a polar aprotic solvent like DMF has been shown to favor nucleophilic substitution to form a chloride rather than the desired tosylate in some cases. nih.gov

| Solvent System | Reactants/Catalysts | Key Features | Reference |

| Dichloromethane | 3-Phenylpropan-1-ol, TsCl, Pyridine/Triethylamine | Standard, effective for base-mediated tosylation | pearson.comchemicalbook.com |

| Acetonitrile | Used in a multi-step synthesis | Suitable for specific reaction steps | chemicalbook.com |

| Solvent-free | Alcohols, TsCl, Heteropolyacids | Environmentally friendly, reduced waste | researchgate.net |

| Water | Primary alcohols, TsCl, KOH, Catalytic amine | Green chemistry approach | rsc.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Benzyl (B1604629) alcohols, TsCl | Can lead to chloride formation as a side product | nih.gov |

Catalytic Systems and Additives in Esterification

To enhance the efficiency of the esterification reaction for the synthesis of this compound, various catalytic systems and additives can be employed. In the conventional tosylation reaction, bases like pyridine and triethylamine not only act as acid scavengers but also catalyze the reaction by activating the sulfonyl chloride. pearson.com 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that is often used in conjunction with a stoichiometric base like triethylamine to accelerate the reaction. rsc.org

In the pursuit of more sustainable and efficient methods, heteropolyacids such as H₃PW₁₂O₄₀ and H₃PMo₁₂O₄₀ have been identified as highly efficient catalysts for the tosylation of alcohols under solvent-free conditions. researchgate.net These solid acid catalysts can be easily separated from the reaction mixture and potentially reused. Another green approach involves the use of catalytic amounts of specific amines, such as N,N-dimethylbenzylamine, in a water-based solvent system with potassium hydroxide. rsc.orgresearchgate.net The choice of the amine catalyst in this system is crucial for achieving high yields. rsc.orgresearchgate.net

| Catalyst/Additive | Reactants/Conditions | Role | Reference |

| Pyridine | 3-Phenylpropan-1-ol, TsCl | Base and catalyst | pearson.com |

| Triethylamine | 3-Phenylpropan-1-ol, TsCl | Base and catalyst | chemicalbook.com |

| 4-Dimethylaminopyridine (DMAP) | Alcohols, TsCl, Triethylamine | Highly effective acylation catalyst | rsc.org |

| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Alcohols, TsCl, Solvent-free | Efficient solid acid catalyst | researchgate.net |

| N,N-Dimethylbenzylamine | Primary alcohols, TsCl, KOH, Water | Phase-transfer catalyst in an aqueous system | rsc.orgresearchgate.net |

Temperature and Reaction Time Parameters

The efficiency and outcome of the synthesis of this compound are significantly influenced by temperature and reaction duration. These parameters are critical for controlling reaction rates, minimizing the formation of byproducts, and maximizing yield.

One documented multi-step synthesis highlights specific conditions. chemicalbook.com In the first step of this process, the reaction is conducted at a temperature of 100°C for a period of 0.65 hours under an inert atmosphere. chemicalbook.com The second step of the reaction proceeds for 2 hours. chemicalbook.com Precise control over these parameters is essential for the successful formation of the target ester. The elevated temperature in the first step is likely necessary to overcome the activation energy of the reaction, while the specified time ensures the reaction proceeds to completion without significant degradation of reactants or products.

The following table summarizes the parameters from a known synthetic route:

| Step | Temperature (°C) | Reaction Time (hours) | Atmosphere |

| 1 | 100 | 0.65 | Inert |

| 2 | Not specified | 2 | Not specified |

Data derived from a multi-step synthesis involving intermediates. chemicalbook.com

Advanced and Novel Synthetic Approaches to this compound

In the continuous effort to develop more efficient, sustainable, and rapid chemical processes, advanced synthetic methodologies are being explored. These novel approaches offer potential advantages over traditional methods for preparing compounds like this compound.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from grinding, milling, or shearing to induce chemical reactions, represents a significant departure from conventional solvent-based methods. This technique is often conducted in the absence of solvents or with minimal amounts, thereby reducing waste and environmental impact. While specific literature detailing the mechanochemical synthesis of this compound is not prevalent, the principles of this approach are applicable. Such a synthesis would typically involve milling 3-phenyl-1-propanol (B195566) with p-toluenesulfonyl chloride, possibly with a solid-state catalyst, to form the desired ester. The key advantages would be the reduction of solvent use and potentially shorter reaction times compared to solution-phase chemistry.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. ajrconline.orgresearchgate.netrasayanjournal.co.in This technique uses microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes, and frequently improving product yields. ajrconline.orgnih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the general method is highly applicable. A hypothetical microwave-assisted approach would involve placing the reactants, 3-phenyl-1-propanol and p-toluenesulfonyl chloride, perhaps with a suitable base and a polar solvent, in a microwave reactor. Irradiation would rapidly heat the mixture, promoting the esterification process significantly faster than conventional heating methods. nih.gov This method offers the benefits of speed, efficiency, and often, cleaner reaction profiles with fewer byproducts. rasayanjournal.co.in

Green Chemistry Principles in this compound Preparation

Green chemistry is a foundational approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. nih.govinstituteofsustainabilitystudies.com The application of its twelve principles can lead to safer, more sustainable, and more efficient syntheses of this compound. msu.edujddhs.com

Key principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes to minimize the production of waste is a primary goal. instituteofsustainabilitystudies.commsu.edu This can be achieved by optimizing reactions to achieve high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: Traditional syntheses may use hazardous solvents like dichloromethane. chemicalbook.com Green chemistry principles encourage the substitution of such solvents with benign alternatives like water, ethanol, or even solvent-free conditions, as seen in mechanochemistry. jddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, reducing waste. nih.gov

By integrating these principles, the preparation of this compound can be made more environmentally friendly and economically viable.

Reactivity and Mechanistic Investigations of 3 Phenylpropyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving 3-Phenylpropyl 4-Methylbenzenesulfonate (B104242)

The reactivity of 3-phenylpropyl 4-methylbenzenesulfonate is dominated by nucleophilic substitution, where a nucleophile replaces the tosylate leaving group. The specific mechanism of this substitution, whether it proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature.

The SN1 reaction is a stepwise process that involves the formation of a carbocation intermediate. For this compound, the primary nature of the carbon bearing the leaving group makes the formation of a primary carbocation highly unfavorable under most conditions. Primary carbocations are inherently unstable, and therefore, a classical SN1 mechanism is generally not observed for primary substrates like this.

However, it is important to consider the potential for neighboring group participation by the phenyl ring. While direct anchimeric assistance to form a stabilized phenonium ion is more commonly observed in β-aryl systems, the possibility, though less likely, in a γ-aryl system under specific solvolytic conditions cannot be entirely dismissed without experimental data. If an SN1 pathway were to occur, it would proceed through a planar carbocation, leading to a racemic or nearly racemic mixture of products if the reaction were to take place at a chiral center. Since the parent molecule is achiral, stereochemical considerations at the reaction center are not applicable unless a chiral nucleophile is used or a rearrangement occurs to a chiral center.

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, being a primary tosylate, the SN2 pathway is the predominant mechanism for nucleophilic substitution. The primary carbon is relatively unhindered, allowing for easy access by the nucleophile for backside attack.

The substrate scope for SN2 reactions with this compound is broad, accommodating a wide range of nucleophiles. Strong, small nucleophiles are particularly effective. The general reactivity trend for substrates in SN2 reactions is methyl > primary > secondary, placing this compound in a favorable position for this pathway.

Table 1: Factors Favoring SN2 Reaction for this compound

| Factor | Influence on Reaction Mechanism |

| Substrate | Primary alkyl tosylate, which favors SN2 due to minimal steric hindrance. |

| Nucleophile | Strong nucleophiles promote the bimolecular pathway. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) stabilize the transition state. |

| Leaving Group | Tosylate is an excellent leaving group, facilitating the displacement. |

While SN2 is the major pathway, competitive elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases. The E2 mechanism is a concerted process where a proton is abstracted from a carbon adjacent to the leaving group, leading to the formation of a double bond. In the case of this compound, the use of a strong, bulky base could lead to the formation of 3-phenylpropene. The ratio of substitution to elimination products is sensitive to the nature of the base/nucleophile and the reaction temperature.

Role as a Leaving Group in Organic Transformations

The tosylate group in this compound plays a crucial role in its reactivity, serving as an excellent leaving group that facilitates various organic transformations.

The p-toluenesulfonate (tosylate) group is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid. This means that the tosylate anion is a very stable, weak base. The stability of the tosylate anion is further enhanced by resonance delocalization of the negative charge over the three oxygen atoms and the benzene (B151609) ring. This high degree of stability makes the C-O bond more polarized and easier to break, thus activating the substrate for nucleophilic attack.

The leaving group ability of various sulfonate esters is generally high. Tosylates (OTs) and mesylates (OMs) are both considered excellent leaving groups and are often used interchangeably in organic synthesis. Both are significantly better leaving groups than halides like chloride or bromide.

The primary reason for their excellent leaving group ability is the stability of the resulting sulfonate anions, which are stabilized by resonance. While both are very effective, subtle differences in their electronic and steric properties can sometimes lead to minor differences in reaction rates, though for most synthetic purposes, they are considered to be of comparable reactivity.

Table 2: Comparison of Common Leaving Groups

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | Excellent |

| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | Excellent |

| Triflate | -OTf | Triflic acid | ~ -14 | Excellent (better than OTs/OMs) |

| Iodide | I⁻ | Hydroiodic acid | ~ -10 | Good |

| Bromide | Br⁻ | Hydrobromic acid | ~ -9 | Good |

| Chloride | Cl⁻ | Hydrochloric acid | ~ -7 | Moderate |

| Hydroxide (B78521) | OH⁻ | Water | ~ 15.7 | Poor |

Radical Reactions and this compound

While the tosylate group is not a typical radical initiator, the 3-phenylpropyl moiety can participate in radical reactions once a radical is generated at a suitable position. However, literature specifically detailing the involvement of this compound in radical cyclizations and photoinduced radical processes is limited.

Radical Cyclizations

Currently, there is a lack of specific studies in the surveyed literature that focus on the intramolecular radical cyclization of this compound. Such reactions would typically require the generation of a radical on the phenylpropyl chain, which could then attack the aromatic ring or another functional group within the molecule. The stability of the tosylate leaving group makes it more prone to nucleophilic substitution rather than homolytic cleavage to initiate such radical processes under typical radical-generating conditions.

Photoinduced Radical Processes

Direct photoinduced radical processes involving the homolytic cleavage of the C-O bond in this compound are not commonly reported. The energy required for such a process is generally high. However, it is conceivable that under specific photoredox catalysis conditions, single-electron transfer to the molecule could initiate radical formation. To date, specific examples of this compound undergoing such photoinduced radical processes have not been prominently featured in the examined scientific literature.

Catalytic Activation and Reaction Mechanisms of this compound

The presence of the tosylate group makes this compound an excellent electrophile for various catalytic cross-coupling reactions.

Nickel-Catalyzed Cross-Electrophile Coupling

This compound has been successfully employed as an alkylating reagent in nickel-catalyzed reductive cross-electrophile coupling reactions. Specifically, it has been used in the 1,2-dialkylation of unactivated alkenes. In these reactions, a nickel catalyst, in conjunction with a reducing agent such as manganese, facilitates the coupling of two different electrophiles (one of which is this compound) to an alkene.

The proposed mechanism for this type of reaction generally involves a Ni(0)/Ni(I)/Ni(II) or a related catalytic cycle. The nickel catalyst can undergo oxidative addition with an alkyl halide (the first electrophile). The resulting organonickel species can then coordinate to the alkene. Subsequent steps involve the reaction with the second electrophile, this compound, and reductive elimination to form the final dialkylated product and regenerate the active nickel catalyst. The tosylate serves as an effective leaving group in this process.

A study on the Ni-catalyzed reductive 1,2-cross-dialkylation of unactivated alkenes with two alkyl bromides demonstrated that the 4-methylbenzenesulfonate of aliphatic alcohols could also be used as the alkylating reagent under the reductive conditions. acs.org

Table 1: Nickel-Catalyzed Reductive Dialkylation of an Unactivated Alkene acs.org

| Entry | Alkene | First Electrophile | Second Electrophile | Product | Yield (%) |

| 1 | N-Allyl-N-phenyl-4-toluenesulfonamide | 1-Bromohexane | This compound | N-(1,4-Diphenylbutyl)-N-(hex-1-en-3-yl)-4-methylbenzenesulfonamide | 76 |

Rhodium-Catalyzed Transformations

While rhodium catalysis is a powerful tool for various organic transformations, including C-H activation and cross-coupling reactions, specific examples of rhodium-catalyzed transformations directly utilizing this compound as a substrate are not extensively documented in the reviewed literature. The reactivity of alkyl tosylates in rhodium-catalyzed processes is an area of ongoing research, but detailed mechanistic studies involving this particular compound are yet to be highlighted.

Organocatalytic Systems

Organocatalysis has emerged as a significant field in synthetic chemistry, offering metal-free alternatives for a wide range of reactions. Typically, organocatalysts activate substrates through the formation of intermediate species such as iminium ions, enolates, or by hydrogen bonding. While this compound is a viable electrophile for nucleophilic attack, its activation and subsequent reaction within a purely organocatalytic system have not been a major focus of the studies examined. Therefore, there is a lack of specific, detailed research findings on the application of this compound in organocatalytic systems.

Carbocation Chemistry and Rearrangements

The solvolysis of this compound is a classic example of a reaction significantly influenced by neighboring group participation (NGP) of the phenyl ring. When subjected to solvolysis in nucleophilic solvents such as acetic acid (acetolysis) or formic acid (formolysis), the reaction does not proceed through a simple direct displacement of the tosylate group or via a primary carbocation. Instead, the π-electrons of the phenyl ring act as an internal nucleophile, attacking the carbon bearing the leaving group.

This intramolecular attack leads to the formation of a bridged, spirocyclic intermediate known as a phenonium ion. The positive charge in this intermediate is delocalized across the two carbons of the propyl chain and the ipso-carbon of the phenyl ring. The formation of the phenonium ion is the rate-determining step of the reaction.

Key Features of Carbocation Chemistry:

Neighboring Group Participation (NGP): The phenyl group assists in the departure of the tosylate leaving group.

Phenonium Ion Intermediate: A bridged, resonance-stabilized carbocation is formed.

Product Mixture: Attack by the solvent on the phenonium ion can lead to both unrearranged and rearranged products.

Table 1: Mechanistic Details of Solvolysis

| Feature | Description |

| Substrate | This compound |

| Key Intermediate | Phenonium ion |

| Driving Force | Formation of a stabilized carbocation through NGP |

| Expected Products | Mixture of 3-phenylpropyl acetate (B1210297) and rearranged isomers (in acetolysis) |

Ring-Opening Reactions

Based on available scientific literature, this compound is not commonly employed as a reagent for initiating ring-opening reactions of cyclic ethers, such as epoxides or tetrahydrofuran. Such reactions typically involve the activation of the cyclic ether by a Lewis or Brønsted acid, followed by nucleophilic attack. While this compound can act as an alkylating agent, its reactivity profile is not generally suited for promoting the ring-opening of stable cyclic ethers under standard conditions. The tosylate is a good leaving group, making the compound an effective electrophile for substitution reactions, but it does not possess the acidic or catalytic properties typically required to activate a cyclic ether for ring-opening.

Azidation Reactions

The conversion of this compound to 3-azidopropylbenzene is a standard nucleophilic substitution reaction. The tosylate group is an excellent leaving group, readily displaced by a strong nucleophile like the azide (B81097) ion (N₃⁻). This reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent.

The mechanism for this transformation is a bimolecular nucleophilic substitution (SN2). The azide ion acts as the nucleophile and attacks the carbon atom bonded to the tosylate group from the backside. This backside attack leads to the displacement of the tosylate group and the formation of the new carbon-nitrogen bond in a single, concerted step.

The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is crucial for this reaction. These solvents are capable of solvating the sodium cation, leaving the azide anion relatively free and highly nucleophilic. This enhances the rate of the SN2 reaction. The reaction generally proceeds with high yield and is a common method for the introduction of an azide group into an organic molecule.

Table 2: Typical Conditions for Azidation Reaction

| Parameter | Condition |

| Reagents | This compound, Sodium Azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) |

| Mechanism | SN2 |

| Product | 3-azidopropylbenzene |

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The ability of 3-Phenylpropyl 4-methylbenzenesulfonate (B104242) to act as an efficient alkylating agent is leveraged in the synthesis of various nitrogenous heterocyclic systems. The nitrogen atom in these heterocycles acts as a nucleophile, displacing the tosylate group to form a new carbon-nitrogen bond.

In the field of medicinal chemistry, the piperazine (B1678402) ring is a crucial pharmacophore found in numerous therapeutic agents. The synthesis of substituted piperazines often involves the N-alkylation of the piperazine core with suitable electrophiles, such as alkyl halides or sulfonates. ontosight.ainih.gov 3-Phenylpropyl 4-methylbenzenesulfonate is an effective reagent for this purpose, enabling the introduction of the 3-phenylpropyl side chain onto a piperazine nitrogen.

This synthetic strategy has been employed in the preparation of analogs of potent dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) inhibitors like GBR 12909. nih.gov In these syntheses, a piperazine derivative is treated with an alkylating agent carrying the 3-phenylpropyl group to yield the final, pharmacologically active molecule. nih.govresearchgate.net The reaction typically proceeds by nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbon of the 3-phenylpropyl tosylate, leading to the displacement of the tosylate leaving group and the formation of the N-alkylated piperazine product.

Table 1: N-Alkylation of Piperazine

| Reactant 1 | Reactant 2 | Product Type |

| Piperazine Derivative | This compound | N-(3-phenylpropyl)piperazine Derivative |

The indole (B1671886) nucleus is another privileged structure in drug discovery and natural product chemistry. Functionalization of the indole nitrogen through N-alkylation is a common strategy to modify the biological activity of these compounds. This compound can serve as the alkylating agent in this transformation.

The synthesis of N-alkylated indoles can be achieved by reacting the indole with an alkylating agent in the presence of a base. google.com A process for the N-alkylation of indole derivatives, such as 2-phenyl-3-indolecarboxaldehyde, has been described using alkylating agents like dialkyl sulfates or sulfonates in a two-phase system with an aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) and a water-immiscible organic solvent. google.com This method allows for the efficient introduction of an alkyl group onto the indole nitrogen. The existence of complex indole-containing dyes with a 1-(3-phenylpropyl) substituent further supports the feasibility of using this tosylate for N-alkylation of the indole ring system. evitachem.com

Table 2: N-Alkylation of Indole

| Reactant 1 | Reactant 2 | Base | Product Type |

| Indole Derivative | This compound | Alkali Metal Hydroxide | N-(3-phenylpropyl)indole Derivative |

Preparation of Functionalized Aliphatic and Aromatic Compounds

Beyond the synthesis of heterocycles, this compound is a valuable precursor for creating other functionalized molecules through substitution reactions.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry, often proceeding through an intermediate sulfonate ester. This compound, derived from 3-phenyl-1-propanol (B195566), is an ideal substrate for synthesizing the corresponding 3-phenylpropyl halides via a halide exchange reaction, often referred to as a Finkelstein-type reaction.

In this reaction, the tosylate is treated with a salt containing the desired halide ion (e.g., sodium bromide, sodium iodide). The halide anion acts as a nucleophile, attacking the carbon atom bearing the tosylate group and displacing it to form the alkyl halide. This reaction provides a clean and efficient route to compounds like 3-phenylpropyl bromide. cymitquimica.comtcichemicals.comfishersci.ca The resulting alkyl halides are themselves versatile synthetic intermediates, which can be used in a variety of subsequent transformations, including Grignard reactions and further nucleophilic substitutions. chemicalbook.com

Table 3: Halide Exchange Reaction

| Substrate | Reagent | Product |

| This compound | Sodium Bromide (NaBr) | 3-Phenylpropyl bromide |

| This compound | Sodium Iodide (NaI) | 3-Phenylpropyl iodide |

Functionalized Perfluoropolyalkylether Polymers

Perfluoropolyalkylethers (PFPAEs) are a class of fluorinated polymers known for their exceptional chemical stability, thermal resistance, and lubricating properties. acs.org However, to enhance specific characteristics such as adhesion, mobility, or humidity resistance, their terminal ends are often functionalized with various organic groups. acs.org

The 3-phenylpropyl group is one such functional moiety used to modify PFPAE polymers. acs.org In this context, this compound serves as a key alkylating agent. The synthesis typically involves the reaction of a PFPAE chain terminated with a nucleophilic group (e.g., an alcohol) with this compound. The nucleophilic end of the polymer attacks the carbon atom adjacent to the tosylate leaving group, resulting in a Williamson ether synthesis-type reaction that appends the 3-phenylpropyl group to the polymer chain. This functionalization leverages the stable, non-polar nature of the phenylpropyl group to fine-tune the surface properties of the resulting polymer for specialized applications, including advanced lubricants and coatings.

Table 1: Functionalization of PFPAE

| Reactant A | Reactant B | Product | Purpose of Functionalization |

| PFPAE-OH (hydroxyl-terminated) | This compound | PFPAE-O-(CH₂)₃-Ph | Improved adhesion, mobility, and humidity resistance acs.org |

N-(3-Phenylpropyl)benzenesulfonamide Derivatives

N-(3-Phenylpropyl)benzenesulfonamide derivatives are a class of compounds that feature a sulfonamide linkage, a common pharmacophore in medicinal chemistry. This compound is a key precursor in the synthesis of these molecules. The general synthetic strategy involves a two-step process. First, this compound is converted into 3-phenylpropylamine (B116678). This is typically achieved through a reaction with an azide (B81097) source (like sodium azide) followed by reduction, or via direct reaction with ammonia.

In the second step, the resulting 3-phenylpropylamine is reacted with a substituted benzenesulfonyl chloride (such as 4-methylbenzenesulfonyl chloride) in the presence of a base. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable N-S sulfonamide bond. This yields the target N-(3-Phenylpropyl)benzenesulfonamide derivative.

Table 2: Synthesis of a Benzenesulfonamide Derivative

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | This compound | 1. NaN₃ 2. LiAlH₄ | 3-Phenylpropylamine |

| 2 | 3-Phenylpropylamine | 4-Methylbenzenesulfonyl chloride | 4-methyl-N-(3-phenylpropyl)benzenesulfonamide chemsrc.com |

Isocyano-3-phenylpropyl 4-Methylbenzenesulfonate

The compound name "Isocyano-3-phenylpropyl 4-Methylbenzenesulfonate" is chemically inconsistent, as the tosylate functional group is designed to act as a leaving group and would be displaced during a substitution reaction that introduces an isocyano group. The logical product of a reaction intended to create such a structure would be 1-isocyano-3-phenylpropane .

In the synthesis of 1-isocyano-3-phenylpropane, this compound serves as an excellent electrophilic substrate. The transformation is achieved via a nucleophilic substitution reaction where the tosylate group is displaced by an isocyanide or cyanide nucleophile. A common method involves reacting the tosylate with a cyanide salt. For instance, treatment with silver cyanide (AgCN) can directly introduce the isocyano group. Alternatively, reaction with sodium or potassium cyanide (NaCN or KCN) typically yields the isomeric nitrile, 3-phenylpropanenitrile, which can then be converted to the isocyanide through subsequent chemical steps.

Stereoselective and Asymmetric Synthesis Leveraging this compound

While this compound is an achiral molecule, it is a valuable substrate in stereoselective and asymmetric reactions designed to produce chiral molecules. Its utility lies in its role as a pro-chiral alkylating agent.

In asymmetric synthesis, a chiral catalyst or auxiliary can be used to control the stereochemical outcome of a reaction involving the tosylate. For example, in a nucleophilic substitution reaction where a new stereocenter is formed, a chiral ligand complexed to a metal catalyst can orchestrate the approach of the nucleophile to the 3-phenylpropyl group, leading to the preferential formation of one enantiomer over the other.

Furthermore, a chiral version of the tosylate can be synthesized to transfer chirality to a new molecule. This process would begin with the asymmetric reduction of a suitable ketone to produce chiral 3-phenylpropan-1-ol. This chiral alcohol can then be reacted with p-toluenesulfonyl chloride to form the corresponding chiral this compound. This chiral tosylate can then be used in S_N2 reactions, where the incoming nucleophile displaces the tosylate group with an inversion of stereochemistry, providing a reliable method for synthesizing a variety of enantioenriched products. Such strategies are fundamental in creating optically active compounds for pharmaceutical and materials science applications. nih.govmdpi.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Phenylpropyl 4-Methylbenzenesulfonate (B104242)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 3-Phenylpropyl 4-methylbenzenesulfonate provides detailed information about the number of different types of protons and their neighboring environments. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons within the molecule.

The protons on the 4-methylbenzenesulfonate (tosyl) group and the 3-phenylpropyl group exhibit characteristic chemical shifts, multiplicities, and coupling constants. The aromatic protons of the tosyl group, being adjacent to the electron-withdrawing sulfonate group, appear further downfield compared to the protons of the phenyl ring on the propyl chain. The aliphatic protons of the propyl chain show a clear splitting pattern indicative of their connectivity.

A detailed assignment of the proton signals is presented in the table below, based on data reported in scientific literature. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.80 | Doublet (d) | 2H | 8.1 | Ar-H (ortho to SO₂) |

| 7.35 | Doublet (d) | 2H | 8.1 | Ar-H (meta to SO₂) |

| 7.29 - 7.15 | Multiplet (m) | 5H | - | Phenyl C₆H₅ |

| 4.05 | Triplet (t) | 2H | 6.3 | -O-CH₂- |

| 2.65 | Triplet (t) | 2H | 7.5 | -CH₂-Ph |

| 2.44 | Singlet (s) | 3H | - | Ar-CH₃ |

| 2.00 | Quintet | 2H | - | -CH₂-CH₂-CH₂- |

This interactive table summarizes the key ¹H NMR spectral data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms.

Carbons of the aromatic rings, the aliphatic propyl chain, and the methyl group of the tosyl moiety resonate in characteristic regions of the spectrum. The carbon atom attached to the oxygen of the sulfonate ester appears at a specific downfield shift, while the quaternary carbons of the aromatic rings can be distinguished from the protonated carbons.

The table below details the assigned chemical shifts for the carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Quaternary Ar-C (C-SO₂) |

| 140.5 | Quaternary Ar-C (C-Ph) |

| 133.0 | Quaternary Ar-C (C-CH₃) |

| 129.9 | Ar-CH (meta to SO₂) |

| 128.5 | Ar-CH (Phenyl) |

| 128.4 | Ar-CH (Phenyl) |

| 127.9 | Ar-CH (ortho to SO₂) |

| 126.1 | Ar-CH (Phenyl) |

| 69.8 | -O-CH₂- |

| 31.8 | -CH₂-Ph |

| 30.0 | -CH₂-CH₂-CH₂- |

| 21.6 | Ar-CH₃ |

This interactive table provides a summary of the ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₆H₁₈O₃S), the expected molecular weight is approximately 290.38 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass.

Upon ionization, the molecule undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Key fragmentation pathways for this compound include:

Cleavage of the sulfonate ester bond: This can lead to the formation of a tosyl cation (m/z 155) and a phenylpropyl radical, or a phenylpropyloxonium ion.

Formation of the tropylium (B1234903) ion: A common fragmentation for compounds containing a benzyl (B1604629) group is the rearrangement to the highly stable tropylium cation (m/z 91).

Loss of the phenylpropyl chain: Cleavage can result in the detection of the p-toluenesulfonate fragment.

Benzylic cleavage: Fission of the bond between the first and second carbon of the propyl chain can also occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. researchgate.net

S=O Stretching: The sulfonate group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations, typically observed in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The provided data shows strong bands at 1359 cm⁻¹ and 1175 cm⁻¹, consistent with a sulfonate ester.

C-O Stretching: The stretching vibration of the C-O single bond in the ester group is typically found in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The presence of the two aromatic rings is confirmed by absorption bands in the 1450-1600 cm⁻¹ range. Bands at 1598 cm⁻¹, 1496 cm⁻¹, and 1454 cm⁻¹ are indicative of these vibrations. researchgate.net

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: These are found just below 3000 cm⁻¹.

Advanced Spectroscopic Techniques in the Characterization of this compound Derivatives (e.g., HRMS)

For the characterization of derivatives of this compound, or for confirming the identity of the parent compound with very high confidence, advanced techniques like High-Resolution Mass Spectrometry (HRMS) are employed.

Unlike standard mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure m/z values to several decimal places. This high level of precision allows for the determination of the exact elemental composition of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the molecular formula can be unequivocally confirmed, which is a critical step in the identification of new compounds or the verification of reference standards.

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the computational and theoretical investigations of "this compound" that adheres to the specific and detailed outline provided.

The required sections—including Density Functional Theory (DFT) studies, geometry optimization, vibrational frequency computations, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, mechanistic insights from computational chemistry, and Molecular Dynamics simulations—necessitate specific research data that has been published in peer-reviewed journals or is available in chemical databases.

Current searches indicate a lack of published studies that have performed these particular computational analyses on this compound. While general information on the methodologies themselves is widely available, and studies exist for structurally related but different molecules, no specific data for the target compound could be located to populate the requested outline with scientifically accurate and detailed findings.

Therefore, constructing an article that is both scientifically rigorous and strictly focused on "this compound" as per the instructions is not feasible with the currently available information.

Advanced Derivatization Strategies of 3 Phenylpropyl 4 Methylbenzenesulfonate

Derivatization for Enhanced Detection in Analytical Methodologies (e.g., HPLC-FLD)

3-Phenylpropyl 4-methylbenzenesulfonate (B104242) lacks a native fluorophore, making its sensitive detection by techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) challenging. To overcome this limitation, pre-column derivatization can be employed to attach a fluorescent tag to the molecule. This process typically involves a two-step reaction sequence.

First, the tosylate group is displaced by a nucleophile that contains a protected functional group, such as a primary amine. A common choice for this step is to use a reagent like sodium azide (B81097) followed by reduction, or directly using a large excess of a diamine where one amine is protected. The key is to introduce a reactive handle for the subsequent fluorescent labeling step.

Once the amine-functionalized analogue of 3-phenylpropyl 4-methylbenzenesulfonate is synthesized, a fluorescent derivatizing agent is introduced. Several reagents are commercially available for this purpose, each with its own set of advantages regarding reactivity, stability of the derivative, and fluorescence quantum yield. journalajacr.com

Common Fluorescent Derivatizing Agents for Amines:

| Derivatizing Agent | Abbreviation | Reactive Towards | Excitation λ (nm) | Emission λ (nm) |

| o-Phthalaldehyde | OPA | Primary amines | ~340 | ~455 |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary amines | ~260 | ~310 |

| Dansyl chloride | DNS-Cl | Primary & Secondary amines | ~335 | ~520 |

| Fluorescamine | Primary amines | ~390 | ~475 |

This table is generated based on commonly available data for fluorescent derivatization reagents and may vary slightly depending on the specific solvent and molecular context.

The choice of derivatizing agent will depend on the specific requirements of the HPLC method, including the excitation and emission wavelengths available on the fluorescence detector and the desired sensitivity. scienceopen.com For instance, OPA is a popular choice as it is non-fluorescent itself and only its derivative with a primary amine fluoresces, reducing background noise. nih.gov The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete reaction and avoid the formation of byproducts. squ.edu.om

Strategies for Introducing Complex Functionalities

The tosylate moiety of this compound is an excellent leaving group, making the molecule an ideal substrate for SN2 reactions. This reactivity can be harnessed to introduce a wide array of complex functionalities by carefully selecting the nucleophile. This approach allows for the synthesis of a diverse library of compounds with tailored chemical and physical properties.

The general principle involves the reaction of this compound with a nucleophile (Nu-) that carries the desired functionality.

Examples of Nucleophilic Substitution to Introduce Complex Functionalities:

| Nucleophile | Introduced Functionality | Potential Application of Derivative |

| Sodium azide (NaN3), followed by reduction | Primary amine (-NH2) | Further derivatization, synthesis of amides, pharmaceuticals |

| Sodium cyanide (NaCN) | Nitrile (-CN) | Precursor for carboxylic acids, amines, and amides |

| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate (-SCN) | Synthesis of sulfur-containing heterocycles, agrochemicals |

| Alkoxides (RO-) | Ether (-OR) | Modification of solubility, synthesis of novel ethers |

| Thiolates (RS-) | Thioether (-SR) | Synthesis of biologically active sulfur compounds |

| Enolates | Carbon-carbon bond formation | Building more complex carbon skeletons |

This strategy is highly versatile and allows for the introduction of functionalities that can dramatically alter the properties of the parent molecule. For example, the introduction of a long alkyl chain via an alkoxide can increase lipophilicity, while the incorporation of a polar functional group through a functionalized amine can enhance water solubility. The synthesis of complex molecules often relies on the stepwise addition of functionalities, and tosylates are key intermediates in these synthetic pathways. scripps.edunih.gov

Catalytic Applications and Transformations Beyond Synthesis of 3 Phenylpropyl 4 Methylbenzenesulfonate

Organocatalysis in Reactions Involving 3-Phenylpropyl 4-Methylbenzenesulfonate (B104242)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While direct and specific examples of 3-phenylpropyl 4-methylbenzenesulfonate as a substrate in organocatalytic reactions are not extensively documented in current literature, its potential can be inferred from established organocatalytic methodologies.

The primary role of this compound in such reactions would be as an electrophile. Chiral organocatalysts, such as secondary amines (e.g., prolinol derivatives), N-heterocyclic carbenes (NHCs), and chiral phosphoric acids, are known to activate nucleophiles or electrophiles to facilitate enantioselective bond formation.

For instance, in the context of enamine catalysis, a chiral secondary amine catalyst could react with an aldehyde or ketone to form a nucleophilic enamine. This enamine could then, in principle, react with this compound in an asymmetric alkylation reaction. However, the reactivity of alkyl tosylates as electrophiles in these reactions is often lower compared to more activated electrophiles like α,β-unsaturated aldehydes.

A more plausible application lies in reactions where the tosylate acts as a leaving group in a substitution reaction with a soft nucleophile generated catalytically. For example, an organocatalyst could be employed to generate a stabilized carbanion or a nucleophilic enolate equivalent, which could then displace the tosylate group of this compound.

N-heterocyclic carbenes (NHCs) are another class of organocatalysts known to generate homoenolate equivalents from α,β-unsaturated aldehydes, which could potentially react with alkyl electrophiles. Furthermore, the organocatalytic ring-opening polymerization of N-tosyl aziridines has been demonstrated using NHCs, highlighting the reactivity of tosyl-activated substrates in organocatalytic systems. rsc.org While not a direct analogue, this suggests the feasibility of activating C-O bonds bearing a tosylate group under organocatalytic conditions.

The table below outlines potential organocatalytic reactions where this compound could serve as an electrophilic substrate.

| Catalyst Type | Nucleophile Source | Potential Reaction |

| Chiral Secondary Amines | Aldehydes, Ketones | Asymmetric Alkylation of Enamines |

| N-Heterocyclic Carbenes | α,β-Unsaturated Aldehydes | Homoenolate Alkylation |

| Chiral Phosphoric Acids | Indoles, Pyrroles | Friedel-Crafts Alkylation |

| Thiourea Catalysts | Malonates, β-Ketoesters | Asymmetric Michael Addition-Alkylation |

It is important to note that these are prospective applications based on established organocatalytic principles, and further research is required to explore the viability and efficiency of this compound in these transformations.

Transition Metal-Catalyzed Reactions Utilizing this compound as a Substrate

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an alkyl electrophile, is a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. The tosylate group serves as an effective leaving group, analogous to halides, in oxidative addition to low-valent transition metal centers.

Palladium, nickel, and copper catalysts are commonly employed for such transformations. researchgate.net These reactions typically involve the oxidative addition of the alkyl tosylate to a metal(0) species, followed by transmetalation with an organometallic nucleophile and reductive elimination to afford the coupled product and regenerate the active catalyst.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) in the presence of a palladium or nickel catalyst and a base. This would lead to the formation of a new C-C bond, extending the alkyl chain or introducing aryl or vinyl groups.

Negishi Coupling: Coupling with an organozinc reagent, typically catalyzed by palladium or nickel. This method is known for its high functional group tolerance.

Kumada Coupling: The use of a Grignard reagent (organomagnesium halide) as the nucleophile, often with a nickel or palladium catalyst.

Stille Coupling: Reaction with an organostannane reagent, catalyzed by palladium.

Heck-type Reactions: While the classical Heck reaction involves alkenes and aryl/vinyl halides, modifications allowing for the use of alkyl electrophiles have been developed.

Sonogashira Coupling: Although typically involving sp-hybridized carbons, adaptations for sp3-hybridized electrophiles exist, enabling the introduction of an alkynyl group. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

The table below summarizes key transition metal-catalyzed reactions applicable to this compound.

| Reaction Name | Nucleophile | Catalyst | Product Type |

| Suzuki-Miyaura | Organoboron | Pd or Ni | Alkylated/Arylated Alkane |

| Negishi | Organozinc | Pd or Ni | Alkylated/Arylated Alkane |

| Kumada | Grignard Reagent | Ni or Pd | Alkylated/Arylated Alkane |

| Stille | Organostannane | Pd | Alkylated/Arylated Alkane |

| Buchwald-Hartwig | Amine | Pd | Alkylamine |

The success of these reactions often depends on the choice of ligand for the transition metal, which influences the stability, reactivity, and selectivity of the catalytic species. For alkyl electrophiles, ligands that promote oxidative addition and prevent β-hydride elimination are often necessary.

Photocatalysis and Radical Generation

Photoredox catalysis has recently emerged as a powerful strategy for the generation of radicals under mild conditions, enabling a wide range of chemical transformations. This compound can potentially serve as a precursor to the 3-phenylpropyl radical through a photocatalytic cycle.

The general mechanism would involve the single-electron reduction of the tosylate by an excited-state photocatalyst. This reductive cleavage of the C-O bond would generate the 3-phenylpropyl radical and the tosylate anion. The resulting alkyl radical can then participate in various synthetic transformations.

Potential Photocatalytic Transformations:

Radical Addition to Alkenes: The generated 3-phenylpropyl radical can add to electron-deficient or electron-rich alkenes to form a new C-C bond and a new radical species, which can be further functionalized.

Conjugate Addition: Addition to Michael acceptors to form γ-functionalized carbonyl compounds.

C-H Functionalization: The radical can be used to functionalize C-H bonds in arenes or other substrates.

Dual Catalysis Systems: In combination with a transition metal catalyst (e.g., nickel), the photogenerated radical can be trapped by the metal center to participate in cross-coupling reactions. acs.org

The feasibility of this approach depends on the reduction potential of this compound and the choice of a suitable photocatalyst with a sufficiently negative excited-state reduction potential. Common photocatalysts include iridium and ruthenium polypyridyl complexes, as well as organic dyes.

The generation of alkyl radicals from precursors like alkyl trifluoroborates and carboxylic acids via photoredox catalysis is well-established. nih.gov By analogy, the reductive cleavage of alkyl tosylates offers a complementary pathway to these reactive intermediates.

Applications in Polymeric Material Science through Functionalization

The reactivity of the tosylate group makes this compound a valuable building block for the synthesis and functionalization of polymeric materials. Its incorporation into a polymer backbone or as a side chain can introduce a reactive handle for post-polymerization modification.

One notable application is in the synthesis of functional hyper-crosslinked polymers (HCPs). For instance, a bis-tosylated arene monomer can be polymerized via a Friedel-Crafts reaction, with the tosylate groups remaining inert during polymerization. rsc.orgelsevierpure.com The resulting polymer, featuring pendant tosylate groups, can then be subjected to various post-polymerization modifications. These modifications can include nucleophilic substitution reactions (S_N2) to introduce a wide range of functional groups, such as thioacetates, thiols, or sulfonic acids. rsc.orgelsevierpure.com Such functionalized polymers have shown promise in applications like the removal of organic pollutants from water. rsc.orgelsevierpure.com

Another potential application is the use of tosylate-containing molecules as initiators for polymerization reactions. For example, sulfonate esters can act as initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to the formation of well-defined polymers with a tosylate-derived end group. researchgate.net This end group can then be used for further functionalization or for the synthesis of block copolymers.

The table below summarizes the potential roles of this compound in polymer science.

| Application Area | Role of Tosylate Group | Potential Outcome |

| Functional Monomer | Reactive side group in polymer | Post-polymerization modification |

| Polymerization Initiator | Initiating species for CROP | End-functionalized polymers |

| Chain Transfer Agent | Control of molecular weight | Polymers with defined architecture |

| Surface Grafting | Reactive group for surface modification | Functionalized surfaces and nanoparticles |

By incorporating the this compound moiety into polymer structures, materials with tailored properties and functionalities can be designed for a wide range of applications, from drug delivery to advanced coatings.

Q & A

Basic Questions

Q. What synthetic methods are commonly used to prepare 3-phenylpropyl 4-methylbenzenesulfonate, and what are the optimal reaction conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, in oxazolidinone derivative synthesis, (2-oxo-3-(3-phenylpropyl)oxazolidin-5-yl)methyl 4-methylbenzenesulfonate is reacted under controlled conditions, yielding 24.79% with characterization by H NMR and LC-MS . Microwave-assisted synthesis (165°C, 12.2 bar pressure) is also effective for related triazole derivatives . Solvent choice (e.g., methanol-buffer mixtures) and catalysts (e.g., sodium 1-octanesulfonate) are critical for reproducibility .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- H NMR: Peaks at δ 1.75–1.82 ppm (pentet, 2H) and δ 7.07–7.32 ppm (aromatic protons) confirm structural integrity .

- LC-MS (ESI): Molecular ion peaks (e.g., m/z 470.3) validate molecular weight .

- Elemental analysis (CHNS): Verifies purity and stoichiometry .

- Chromatographic mass spectrometry: Resolves complex mixtures and byproducts .

Q. How can crystallographic data for sulfonate esters like this compound be obtained and interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Monoclinic systems (space group ) with lattice parameters (e.g., Å, Å, Å) are typical for sulfonates. Hydrogen bonding and torsion angles are critical for understanding molecular packing .

Advanced Research Questions

Q. How can intramolecular vs. intermolecular reaction pathways involving this compound be experimentally distinguished?

- Methodological Answer : Use crossover experiments with isotopic labeling or competitive additives. In hydroxylation studies, adding this compound to a reaction mixture showed no cross-hydroxylation products via H NMR, confirming intramolecular radical translocation . Kinetic isotope effects (KIEs) and computational modeling (DFT) further validate mechanistic pathways .

Q. What computational tools predict the physicochemical properties of this compound derivatives, and how are they applied?

- Methodological Answer : Software like Dotmatics calculates topological polar surface area (TPSA) and partition coefficients (cLogP) to assess drug-likeness. For example, TPSA = 51.8 Ų and cLogP = 4.11 were reported for structurally similar sulfonates, guiding solubility and bioavailability predictions . Molecular dynamics simulations model interactions with biological targets (e.g., sigma-2 receptors) .

Q. How do reaction conditions influence the yield of this compound in heterocyclic synthesis?

- Methodological Answer : Optimize temperature, pressure, and catalyst loading. Microwave synthesis at 165°C and 12.2 bar enhances reaction efficiency for triazole derivatives . Lower yields (e.g., 24.79% in oxazolidinone synthesis) may require screening alternative catalysts (e.g., FeCl₃ for chlorination) or solvent systems (methanol-buffer, 65:35) .

Q. What strategies address discrepancies in reaction outcomes when using this compound under varying catalytic conditions?

- Methodological Answer : Systematic variation of catalysts (e.g., FeCl₃ vs. AlCl₃) and kinetic profiling identify rate-limiting steps. For example, competing sulfonation pathways may require quenching studies or in situ monitoring (e.g., FTIR) to detect intermediates . Compare results with control experiments from hydroxylation studies .

Q. How is this compound utilized in medicinal chemistry for target-specific ligand design?

- Methodological Answer : As a building block for sigma-2 receptor ligands, it undergoes substitution reactions to introduce pharmacophoric groups (e.g., benzhydrylpiperazine). Radioligand binding assays (e.g., competitive displacement with H-DTG) quantify affinity and selectivity . Structural analogs are screened for antimicrobial or anticancer activity using in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.